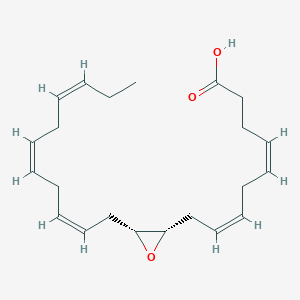
(+/-)10(11)-EpDPA
Übersicht
Beschreibung
(+/-)10(11)-EpDPA is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a derivative of docosapentaenoic acid (DPA), which is an omega-3 fatty acid found in fish oil. (+/-)10(11)-EpDPA has shown promise in a variety of scientific applications, including as a potential therapeutic agent for a range of medical conditions. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of (+/-)10(11)-EpDPA involves the conversion of a starting material into an intermediate, followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, selective reduction, and oxidation reactions.
Starting Materials
2,6-dimethylphenol, diethyl malonate, sodium hydride, ethyl bromide, p-Toluenesulfonic acid, sodium borohydride, acetic acid, sodium bicarbonate, hydrogen peroxide, sodium hydroxide, palladium on carbon
Reaction
Step 1: Protection of 2,6-dimethylphenol with diethyl malonate using p-Toluenesulfonic acid as a catalyst, Step 2: Deprotonation of the protected 2,6-dimethylphenol with sodium hydride, Step 3: Alkylation of the deprotonated intermediate with ethyl bromide, Step 4: Reduction of the carbonyl group in the intermediate using sodium borohydride, Step 5: Oxidation of the intermediate using hydrogen peroxide in the presence of acetic acid and sodium bicarbonate, Step 6: Deprotection of the intermediate using sodium hydroxide, Step 7: Selective reduction of the double bond in the resulting intermediate using palladium on carbon as a catalyst
Wirkmechanismus
The mechanism of action of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is not yet fully understood. However, it is believed that this compound may exert its effects through a variety of mechanisms, including the modulation of inflammatory pathways, the regulation of gene expression, and the modulation of cellular signaling pathways.
Biochemische Und Physiologische Effekte
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have a range of biochemical and physiological effects. Some of these effects include the modulation of inflammation, the regulation of lipid metabolism, and the modulation of cellular signaling pathways. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that it is a naturally occurring compound, which makes it relatively safe for use in laboratory experiments. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (+/-)10(11)-Ep(+/-)10(11)-EpDPA. Some of these directions include further exploration of its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications in a variety of medical conditions. Additionally, future research may focus on the development of new delivery methods for (+/-)10(11)-Ep(+/-)10(11)-EpDPA, which may help to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is a promising compound that has shown potential in a variety of scientific applications. This compound has been the subject of extensive research in recent years, and there is still much to be learned about its mechanism of action and potential therapeutic applications. However, with continued research and exploration, (+/-)10(11)-Ep(+/-)10(11)-EpDPA may prove to be a valuable tool in the fight against a range of medical conditions.
Wissenschaftliche Forschungsanwendungen
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for a range of medical conditions. Some of the areas where (+/-)10(11)-Ep(+/-)10(11)-EpDPA has shown potential include cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNJWZRJUGQCW-VABGYXHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348088 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)10(11)-EpDPA | |
CAS RN |
895127-65-8 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
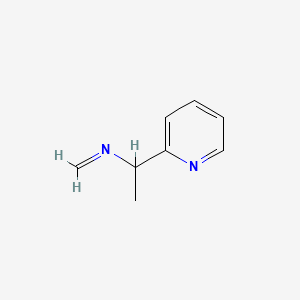

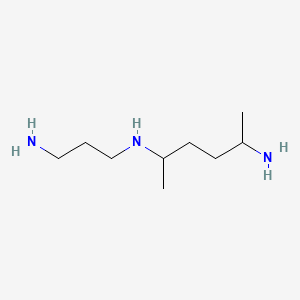
![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
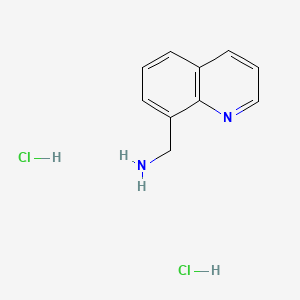
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)
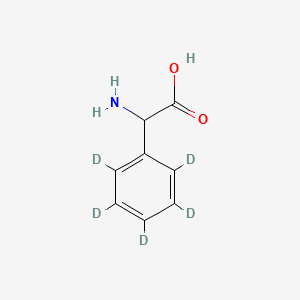
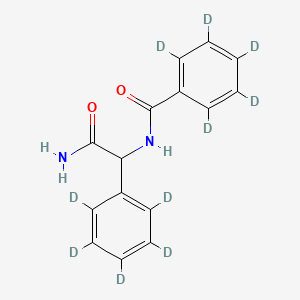
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)